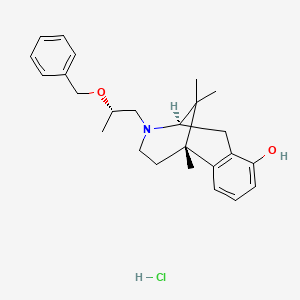

Crobenetine hydrochloride

Description

Properties

CAS No. |

221018-88-8 |

|---|---|

Molecular Formula |

C25H34ClNO2 |

Molecular Weight |

416.0 g/mol |

IUPAC Name |

(1S,9R)-1,13,13-trimethyl-10-[(2S)-2-phenylmethoxypropyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-6-ol;hydrochloride |

InChI |

InChI=1S/C25H33NO2.ClH/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3;/h5-12,18,23,27H,13-17H2,1-4H3;1H/t18-,23+,25-;/m0./s1 |

InChI Key |

UWKTVIXWZRROOI-VLIWAZBPSA-N |

Isomeric SMILES |

C[C@@H](CN1CC[C@]2(C3=C(C[C@@H]1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4.Cl |

Canonical SMILES |

CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BIII-890; BIII-890-CL; BIII-890 CL |

Origin of Product |

United States |

Foundational & Exploratory

BIII 890 CL: A Technical Overview of its Synthesis, Structure, and Sodium Channel Blocking Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical structure, and mechanism of action of BIII 890 CL (crobenetine), a potent and selective voltage-gated sodium (Nav) channel blocker. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Synthesis

BIII 890 CL is a benzomorphan derivative with the chemical name 2R-[2α,3(S*),6α]-1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-[2-(phenylmethoxy)propyl]-2,6-methano-3-benzazocin-10-ol hydrochloride.[1][2][3][4] The synthesis of this small molecule involves the use of 2-methoxy benzyl cyanate and ethyl 2-bromobutanoate as key starting materials.[5] The hydrochloride salt form is commonly used in experimental studies.

Mechanism of Action: Potent and State-Dependent Sodium Channel Blockade

BIII 890 CL is a highly potent and selective blocker of voltage-gated sodium channels, specifically targeting neurotoxin receptor site 2.[1][2][3][4][5] Its mechanism of action is characterized by a pronounced use- and voltage-dependency, showing a strong preference for the inactivated state of the Nav channel over the resting state.[1][3][4][6][7] This state-dependent binding is a key feature, contributing to its unique pharmacological profile. The compound demonstrates over 230-fold selectivity for the inactivated channel state.[6][7]

The binding of BIII 890 CL to the local anesthetic receptor site within the pore of the sodium channel has been suggested by mutational analysis.[1][2][4] Specifically, mutations in the transmembrane segment S6 in domain IV of the α subunit (F1764A and Y1771A) have been shown to reduce the voltage- and frequency-dependent block.[1][4]

The functional consequence of this sodium channel blockade is the inhibition of neuronal depolarization and a subsequent reduction in glutamate release, a key neurotransmitter involved in excitotoxicity.[1][2][3][4][5] This mechanism underlies the neuroprotective effects observed in preclinical models of cerebral ischemia.[1][2][3][4]

Signaling Pathway of BIII 890 CL Action

Caption: Mechanism of BIII 890 CL in reducing neuronal excitotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BIII 890 CL in various experimental models.

| Parameter | Value | Cell/Tissue Type | Reference |

| Receptor Binding | |||

| IC50 ([3H]batrachotoxin displacement) | 49 nM | Rat brain synaptosomes | [1][2][3][4] |

| Ki ([3H]batrachotoxin displacement) | 40 nM | - | [5] |

| Electrophysiology (Patch Clamp) | |||

| IC50 (Inactivated Na+ channels) | 77 nM | tsA-201 cells with type IIA Na+ channel α subunits | [1][3][4][6][7] |

| IC50 (Resting Na+ channels) | 18 µM | tsA-201 cells with type IIA Na+ channel α subunits | [1][3][4][6][7] |

| In Vitro Functional Assays | |||

| IC50 (Veratridine-induced glutamate release) | 0.29 ± 0.02 µM | Rat cortical slices | [2] |

| IC50 (Veratridine-induced glutamate release) | 0.33 µM | Rat striatal slices | [2] |

| IC50 (Veratridine-induced neurotoxicity) | 0.7 µM | Cultured cortical neurons | [1] |

| In Vivo Efficacy | |||

| ID50 (Maximum electroshock test) | 6.1 mg/kg | Mice | [6][7] |

| Neuroprotective Dose Range (Focal cerebral ischemia) | 3–30 mg/kg s.c. | Mice and Rats | [1][2][3][4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Receptor Binding Studies

Objective: To determine the affinity of BIII 890 CL for neurotoxin site 2 of the voltage-gated sodium channel.

Method:

-

Prepare synaptosomal membranes from rat brains.

-

Incubate the membranes with [3H]batrachotoxinin A-20α-benzoate ([3H]BTX-b) in the presence of varying concentrations of BIII 890 CL.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value, which is the concentration of BIII 890 CL that inhibits 50% of the specific binding of [3H]BTX-b.[1]

Electrophysiological Experiments (Whole-Cell Patch Clamp)

Objective: To characterize the state-dependent block of sodium channels by BIII 890 CL.

Method:

-

Use tsA-201 cells transiently transfected with the α subunit of the rat brain type IIA Na+ channel.

-

Perform whole-cell voltage-clamp recordings.

-

To assess the block of resting channels, apply a single test pulse to 0 mV from a holding potential of -100 mV after a 3-minute preincubation with BIII 890 CL.[1]

-

To determine the affinity for inactivated channels, hold the cells at a depolarized potential (-40 mV) to induce inactivation before applying test pulses in the presence of the compound.[1][5]

-

To evaluate the shift in the steady-state inactivation curve, apply prepulses of 1-second duration to various potentials before a test pulse, both in the absence and presence of BIII 890 CL.[1]

-

Fit the normalized data with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2).

In Vivo Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion)

Objective: To evaluate the neuroprotective efficacy of BIII 890 CL in a rodent model of stroke.

Method:

-

Anesthetize male NMRI mice or Wistar rats.

-

Induce permanent focal cerebral ischemia by occluding the middle cerebral artery (MCA).

-

Administer BIII 890 CL (e.g., 3, 10, and 30 mg/kg) or saline vehicle subcutaneously at 5 minutes and 3 hours post-occlusion.[2][3]

-

After a survival period (e.g., 48 hours), euthanize the animals.[3]

-

Determine the infarct volume or area using standard histological techniques, such as staining with 2,3,5-triphenyltetrazolium chloride (TTC).[3]

-

Compare the infarct sizes between the BIII 890 CL-treated and vehicle-treated groups to assess neuroprotection.

Experimental Workflow for In Vivo Ischemia Study

Caption: Workflow for assessing the neuroprotective effects of BIII 890 CL.

References

- 1. pnas.org [pnas.org]

- 2. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pardon Our Interruption [opnme.com]

- 7. opnme.com [opnme.com]

An In-depth Technical Guide to the Preclinical Pharmacokinetics of Crobenetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crobenetine hydrochloride, also known as BIII 890 CL, is a potent and highly use-dependent sodium channel blocker.[1][2] It exhibits high selectivity for the inactivated state of the Nav1.2 sodium channel, making it a promising candidate for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2][3][4] Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for the design and interpretation of non-clinical efficacy and safety studies, and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed experimental methodologies and visualizations are provided to facilitate a deeper understanding of the data and its implications for drug development.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Preclinical studies are essential to characterize these parameters.

Absorption

Limited publicly available data specifically details the oral absorption characteristics of this compound. However, a study in rats provides key insights into its pharmacokinetic profile following oral administration.

Table 1: In Vivo Pharmacokinetic Parameters of Crobenetine in Rats

| Parameter | Value | Units |

| Dose | 3 | mg/kg (p.o.) |

| tmax (Time to Maximum Concentration) | 2.83 | h |

| Cmax (Maximum Concentration) | 11.9 | nM |

| AUC (Area Under the Curve) | 24 | nM*h |

Data sourced from opnMe.com

Distribution

Table 2: In Vitro Distribution-Related Parameters of Crobenetine

| Parameter | Species | Value | Units |

| Plasma Protein Binding | Rat | 99.2 | % |

Data sourced from opnMe.com[4]

A high degree of plasma protein binding, as seen with crobenetine, suggests that the drug will be largely retained in the bloodstream, with only a small fraction available to distribute into tissues.

Metabolism

The metabolic fate of this compound has been partially characterized through in vitro studies.

Table 3: In Vitro Metabolic Stability of Crobenetine

| System | Species | % Remaining at 1 hour |

| Liver Microsomes | Human | 87 |

Data sourced from opnMe.com[4]

The data from human liver microsomes suggests that crobenetine has a moderate level of metabolic stability. Further studies would be required to identify the specific cytochrome P450 (CYP) enzymes involved in its metabolism and to characterize the resulting metabolites.

Excretion

Detailed excretion studies, including mass balance and identification of excretion routes (urine, feces, bile), for this compound are not available in the published literature.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments that would be conducted to generate the pharmacokinetic data presented above. These are based on standard preclinical protocols.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

-

Animal Model: Male Wistar rats (n=3-6 per time point), weighing 200-250g, are used. Animals are fasted overnight prior to dosing, with water available ad libitum.

-

Drug Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) to a final concentration appropriate for a 3 mg/kg dose. The formulation is administered via oral gavage.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of crobenetine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, tmax, and AUC.

Plasma Protein Binding (Equilibrium Dialysis)

-

Preparation: A semi-permeable membrane (e.g., with a molecular weight cut-off of 10 kDa) is placed between the two chambers of an equilibrium dialysis apparatus.

-

Sample Addition: One chamber is filled with rat plasma, and the other with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4). This compound is added to the plasma chamber at a known concentration.

-

Incubation: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient period to reach equilibrium (typically 4-6 hours).

-

Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers, and the concentration of crobenetine is determined by LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [(Cplasma - Cbuffer) / Cplasma] x 100 Where Cplasma is the concentration in the plasma chamber and Cbuffer is the concentration in the buffer chamber.

In Vitro Metabolic Stability (Liver Microsomes)

-

Incubation Mixture: A reaction mixture is prepared containing rat or human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Initiation of Reaction: The reaction is initiated by adding this compound (e.g., at a final concentration of 1 µM) to the pre-warmed incubation mixture.

-

Time Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of crobenetine.

-

Data Analysis: The percentage of crobenetine remaining at each time point is calculated relative to the 0-minute time point. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance.

Visualizations

General Workflow for a Preclinical Oral Pharmacokinetic Study

References

- 1. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

In Vitro Characterization of Crobenetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crobenetine hydrochloride is a potent and selective use-dependent blocker of the voltage-gated sodium channel Nav1.2. This document provides a comprehensive in vitro characterization of Crobenetine, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing its mechanism of action. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.2 subtype is predominantly expressed in the central nervous system and plays a significant role in neuronal excitability. Dysregulation of Nav1.2 function has been implicated in various neurological disorders, making it an attractive target for therapeutic intervention. This compound (BIII 890 CL) is a benzomorphan derivative that exhibits high affinity and use-dependent blockade of Nav1.2 channels, preferentially binding to the inactivated state of the channel. This state-dependent binding allows for the selective targeting of rapidly firing neurons, a characteristic that is highly desirable for the treatment of conditions associated with neuronal hyperexcitability.

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been characterized through various electrophysiological and binding assays. The following tables summarize the key quantitative data.

| Parameter | Value | Channel Subtype | Preparation | Reference |

| IC50 (Displacement of [3H]-BTX) | 49 nM | Nav Channel Site 2 | Rat brain synaptosomes | [1] |

| IC50 (Inactivated State) | 77 nM | Nav1.2 | Patch Clamp Evaluations | [2][3] |

| Binding Affinity (Resting State) | 18 µM | Nav1.2 | Patch Clamp Evaluations | [2] |

| Selectivity (Inactivated vs. Resting State) | >230-fold | Nav1.2 | Calculated from IC50 values | [2] |

Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the binding characteristics of Crobenetine to the Nav1.2 channel, highlighting its strong preference for the inactivated state.

| Parameter | Value | Species | Model | Reference |

| ID50 (Reversal of Mechanical Joint Hyperalgesia) | 15.5 +/- 1.1 mg/kg/day | Rat | Adjuvant-induced mono-arthritis | [4] |

Table 2: In Vivo Efficacy of this compound. This table provides data on the analgesic efficacy of Crobenetine in an animal model of inflammatory pain.

Experimental Protocols

Patch-Clamp Electrophysiology for Determining State-Dependent Inhibition

This protocol describes the whole-cell patch-clamp technique used to measure the inhibitory effects of Crobenetine on Nav1.2 channels in different conformational states.

Cell Preparation:

-

HEK-293 cells stably expressing human Nav1.2 channels are cultured under standard conditions.

-

Cells are passaged upon reaching 80-90% confluency and plated onto glass coverslips 24-48 hours before recording.

Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

This compound is dissolved in the external solution to the desired concentrations.

Recording Protocol:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

-

Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Membrane currents are recorded using a patch-clamp amplifier and digitized. Leak subtraction is performed online.

-

To determine the affinity for the resting state:

-

Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

-

Brief depolarizing pulses to 0 mV are applied to elicit sodium currents.

-

The inhibition of the peak current by different concentrations of Crobenetine is measured.

-

-

To determine the affinity for the inactivated state:

-

A pre-pulse to a depolarizing potential (e.g., -20 mV) for a prolonged duration (e.g., 500 ms) is applied to induce inactivation.

-

A subsequent test pulse to 0 mV is used to measure the current from the remaining non-inactivated channels.

-

The concentration-dependent block of the peak current is determined.

-

Radioligand Binding Assay

This protocol outlines the method for determining the binding affinity of Crobenetine to the sodium channel site 2 using a radioligand displacement assay.

Preparation of Synaptosomes:

-

Rat brains are homogenized in ice-cold sucrose buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The supernatant is then centrifuged at high speed to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in a suitable buffer.

Binding Assay:

-

Synaptosomal preparations are incubated with a fixed concentration of [3H]-Batrachotoxin ([3H]-BTX), a radiolabeled ligand that binds to site 2 of the sodium channel.

-

Increasing concentrations of unlabeled this compound are added to compete with the binding of [3H]-BTX.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 value (the concentration of Crobenetine that inhibits 50% of the specific [3H]-BTX binding) is calculated by non-linear regression analysis.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of Crobenetine's use-dependent block of Nav1.2 channels.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for assessing state-dependent block using patch-clamp.

Signaling Consequences of Nav1.2 Blockade

Caption: Downstream effects of Nav1.2 channel blockade by Crobenetine.

Conclusion

This compound is a highly selective, use-dependent blocker of Nav1.2 channels. Its preferential binding to the inactivated state of the channel provides a mechanism for selectively targeting neurons that are firing at high frequencies, a hallmark of several neurological disorders. The data and protocols presented in this technical guide provide a comprehensive in vitro characterization of Crobenetine, supporting its potential as a valuable research tool and a lead compound for the development of novel therapeutics.

References

- 1. Cellular and behavioral effects of altered NaV1.2 sodium channel ion permeability in Scn2aK1422E mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]

- 4. sophion.com [sophion.com]

Technical Guide: Early-Phase Research on the Neuroprotective Effects of Crobenetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crobenetine hydrochloride (also known as BIII 890 CL) is a novel benzomorphan derivative recognized for its potent, use-dependent blockade of voltage-gated sodium channels. Early-phase research has focused on its therapeutic potential beyond analgesia, exploring its neuroprotective properties in the context of cerebral ischemia. This technical guide synthesizes the available preclinical data, providing an in-depth overview of its mechanism of action, key experimental findings, and the methodologies employed in its initial evaluation. The primary neuroprotective action of Crobenetine identified in these studies is the attenuation of excitotoxicity through the selective blockade of sodium channels, a critical mechanism in the ischemic cascade.

Mechanism of Action: Use-Dependent Sodium Channel Blockade

Crobenetine is a highly selective blocker of voltage-gated sodium channels, demonstrating a significantly higher affinity for the inactivated state of the channel compared to the resting state. This "use-dependent" or "voltage-dependent" characteristic is pivotal to its neuroprotective potential. In pathological conditions such as cerebral ischemia, prolonged neuronal depolarization leads to an accumulation of sodium channels in the inactivated state. Crobenetine preferentially binds to and stabilizes this inactivated state, preventing the excessive influx of sodium ions that triggers the excitotoxic cascade, including subsequent calcium influx and glutamate release.

The compound has been shown to displace [3H]batrachotoxinin A-20α-benzoate from the neurotoxin receptor site 2 of the sodium channel in rat brain synaptosomes. Point mutations in the transmembrane segment S6 in domain IV of the channel's alpha subunit reduce the blocking efficacy of Crobenetine, suggesting it binds to the local anesthetic receptor site within the pore.

Signaling Pathway: Attenuation of Ischemic Excitotoxicity

The neuroprotective effect of Crobenetine is primarily attributed to its ability to interrupt the ischemic cascade at the level of the sodium channel. The following diagram illustrates this proposed mechanism.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of Crobenetine has been quantified in both in vitro and in vivo models. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of Crobenetine

| Assay | Model System | Parameter | Result | Reference |

| Radioligand Binding | Rat Brain Synaptosomes | IC50 for [3H]batrachotoxin binding | 49 nM | |

| Electrophysiology | Cells transfected with type IIA Na+ channel α subunits | IC50 for inactivated Na+ channels | 77 nM | |

| Electrophysiology | Cells transfected with type IIA Na+ channel α subunits | IC50 for resting Na+ channels | 18 µM | |

| Neurotransmitter Release | Rat Brain Slices | IC50 for veratridine-induced glutamate release | 322 nM | |

| Neurotoxicity | Cultured Cortical Neurons | Inhibition of veratridine-induced neurotoxicity | Demonstrated |

Table 2: In Vivo Neuroprotective Effects of Crobenetine in Rodent Models of Permanent Focal Cerebral Ischemia

| Species | Model | Treatment Protocol | Dosage (s.c.) | Outcome | Reference |

| Mouse | Permanent Middle Cerebral Artery Occlusion (MCAO) | 5 min post-ischemia | 3-30 mg/kg | Dose-dependent reduction in infarct size | |

| Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | 5 min post-ischemia | 3-30 mg/kg | Reduction in lesion size in cortical and subcortical regions |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Permanent Middle Cerebral Artery Occlusion (MCAO) Model

This in vivo model is used to simulate focal ischemic stroke and assess the neuroprotective effect of a compound on infarct volume.

Objective: To determine the effect of Crobenetine on brain lesion size following permanent focal cerebral ischemia.

Methodology:

-

Animal Preparation: Adult male mice or rats are anesthetized.

-

Surgical Procedure: A surgical incision is made to expose the middle cerebral artery (MCA). The MCA is then permanently occluded using electrocoagulation or a filament, leading to a cessation of blood flow to the supplied brain regions.

-

Drug Administration: this compound, dissolved in a suitable vehicle, is administered subcutaneously at various doses (e.g., 3, 10, 30 mg/kg) at a specified time point post-occlusion (e.g., 5 minutes). A control group receives the vehicle alone.

-

Post-Operative Care and Euthanasia: Animals are monitored for recovery from anesthesia. At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), the animals are euthanized.

-

Infarct Volume Analysis: The brains are removed, sectioned, and stained with a histological stain such as 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted tissue unstained (white). The area of infarction in each brain slice is measured using image analysis software, and the total infarct volume is calculated.

Crobenetine Hydrochloride: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability properties of Crobenetine hydrochloride. The information is intended to support research and development activities by providing key data and outlining methodologies for its assessment.

Physicochemical Properties

This compound is a potent and selective voltage-gated sodium channel (Nav1.2) blocker. An understanding of its fundamental physicochemical properties is crucial for formulation development and analytical method design.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation characteristics. The following table summarizes the known solubility data for this compound.

Table 1: Solubility of this compound

| Solvent/Medium | pH | Solubility (µg/mL) | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | Not Applicable | Soluble[1] | Not Specified | Not Specified |

| Aqueous Buffer | 4 | 2,560[2] | Not Specified | Not Specified |

| Aqueous Buffer | 6 | 1,040[2] | Not Specified | Not Specified |

| Aqueous Buffer | 7 | 8[2] | Not Specified | Not Specified |

Experimental Protocol: Equilibrium Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on standard pharmaceutical practices.

Objective: To determine the concentration of dissolved this compound in a specific solvent or buffer system at equilibrium.

Materials:

-

This compound powder

-

Selected solvents and buffers (e.g., water, phosphate-buffered saline at various pH values)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the test solvent/buffer in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility as the mean of replicate determinations.

Stability Profile

The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and the safety and efficacy of potential drug products.

Table 2: Stability of this compound

| Stability Parameter | Condition | Observation |

| Storage | Dry, dark, 0 - 4°C (short term) | Stable for days to weeks[1] |

| Dry, dark, -20°C (long term) | Stable for months to years[1] | |

| Shipping | Ambient temperature | Stable for a few weeks[1] |

| Microsomal Stability | Human liver microsomes | 87% remaining after a specified incubation time[2] |

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following protocol is a representative example based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with UV/DAD detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in an oven for a defined period.

-

Photolytic Degradation: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

Mechanism of Action and Signaling Pathway

This compound is a use- and voltage-dependent blocker of the Nav1.2 sodium channel, which plays a crucial role in the propagation of action potentials in neurons. It exhibits a high selectivity for the inactivated state of the channel.

Caption: Mechanism of this compound action on the Nav1.2 sodium channel.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the characterization of the solubility and stability of a new chemical entity like this compound.

Caption: General experimental workflow for solubility and stability testing.

References

Methodological & Application

Dissolving Crobenetine Hydrochloride for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of Crobenetine hydrochloride, a potent and selective voltage-gated sodium channel (Nav1.2) blocker, for in vivo research applications. Proper formulation is critical for ensuring bioavailability, achieving desired therapeutic concentrations, and obtaining reliable experimental results. This guide summarizes the physicochemical properties of this compound, presents established vehicle formulations for parenteral administration, and offers step-by-step protocols for solution preparation. Additionally, it outlines the compound's mechanism of action with a corresponding signaling pathway diagram.

Physicochemical Properties of this compound

Understanding the solubility profile of this compound is fundamental to selecting an appropriate vehicle for in vivo studies. The compound's aqueous solubility is pH-dependent, highlighting the importance of pH control in formulation development. A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₄ClNO₂ | |

| Molecular Weight | 416.00 g/mol | [1] |

| Appearance | Solid | [2] |

| Solubility in DMSO | Soluble | [1] |

| Aqueous Solubility | pH 4: 2,560 µg/mLpH 6: 1,040 µg/mLpH 7: 8 µg/mL | |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry, darkLong term (months to years): -20°C | [1] |

Recommended Formulations for In Vivo Administration

The choice of vehicle for this compound depends on the intended route of administration and the required concentration. Below are formulations that have been documented in preclinical and developmental studies.

Subcutaneous (s.c.) Administration

A formulation utilizing a sugar alcohol has been successfully used in rodent models.

| Vehicle Component | Concentration | Notes | Reference |

| Xylitol | 5% (w/v) | A 5% xylitol solution in water was used as a vehicle for the subcutaneous administration of this compound in rats at doses ranging from 3-30 mg/kg.[3] | [3][4] |

Parenteral (including Intravenous, i.v.) Administration

A patented formulation provides a basis for preparing solutions suitable for intravenous administration, focusing on achieving isotonicity and stability.

| Vehicle Component | Concentration/Ratio | Purpose | Reference |

| Mannitol | Sufficient to produce an isotonic solution | Isotonicity agent. | [5] |

| Acetic Acid/Acetate Buffer | 0.005 M to 0.05 M | Optional buffer to maintain pH between 3.8 and 5.0. | [5] |

| Citric Acid/Phosphate Buffer | As an alternative to acetate buffer | Optional buffer system. | [5] |

| Crobenetine HCl Concentration | 0.1 mg/mL to 3 mg/mL | The patent specifies this concentration range for the final formulation. | [5] |

Experimental Protocols

Protocol for Preparation of this compound in 5% Xylitol for Subcutaneous Injection

This protocol is adapted from a study investigating the analgesic effects of Crobenetine in rats.[3][4]

Materials:

-

This compound powder

-

Xylitol

-

Sterile Water for Injection (WFI)

-

Sterile vials

-

Magnetic stirrer and stir bar

-

pH meter

-

0.22 µm sterile syringe filter

Procedure:

-

Prepare the 5% Xylitol Vehicle:

-

Weigh the required amount of xylitol. For 10 mL of vehicle, weigh 0.5 g of xylitol.

-

Add the xylitol to a sterile vial containing approximately 9 mL of Sterile WFI.

-

Stir using a magnetic stirrer until the xylitol is completely dissolved.

-

Adjust the final volume to 10 mL with Sterile WFI.

-

Sterile filter the 5% xylitol solution using a 0.22 µm syringe filter into a new sterile vial.

-

-

Prepare the this compound Solution:

-

Calculate the required amount of this compound based on the desired final concentration and volume. For example, to prepare a 2 mg/mL solution, weigh 20 mg of this compound for a final volume of 10 mL.

-

Add the weighed this compound powder to the sterile 5% xylitol solution.

-

Vortex and/or sonicate briefly if necessary to aid dissolution. The slightly acidic nature of the hydrochloride salt should facilitate dissolution in the aqueous vehicle.

-

Confirm the final concentration and ensure the solution is clear before administration.

-

Protocol for Preparation of a Buffered Mannitol Formulation for Parenteral Administration

This protocol is based on a patented formulation for parenteral use.[5]

Materials:

-

This compound powder

-

Mannitol

-

Acetic acid

-

Sodium acetate

-

Sterile Water for Injection (WFI)

-

Sterile vials

-

Magnetic stirrer and stir bar

-

pH meter

-

0.22 µm sterile syringe filter

Procedure:

-

Prepare the Acetate Buffer (e.g., 0.02 M, pH 4.5):

-

Prepare stock solutions of 0.02 M acetic acid and 0.02 M sodium acetate in Sterile WFI.

-

Mix the stock solutions in appropriate ratios to achieve a final pH of 4.5. Use a pH meter to verify the pH and adjust as necessary.

-

-

Prepare the Isotonic Mannitol Solution:

-

Calculate the amount of mannitol required to make the final formulation isotonic. This will depend on the final concentration of this compound and buffer salts. As a starting point, a 5% mannitol solution is approximately isotonic.

-

Dissolve the calculated amount of mannitol in the prepared acetate buffer.

-

-

Prepare the Final this compound Formulation:

-

Weigh the required amount of this compound.

-

Slowly add the this compound powder to the buffered mannitol solution while stirring.

-

Continue stirring until the compound is fully dissolved. Given the higher solubility at lower pH, dissolution should be favorable.[3]

-

Verify the final pH and adjust if necessary with small additions of the acidic or basic buffer components.

-

Sterile filter the final solution using a 0.22 µm syringe filter into a sterile container suitable for parenteral administration.

-

Mechanism of Action and Signaling Pathway

Crobenetine is a use- and voltage-dependent blocker of voltage-gated sodium channels (Nav), with high selectivity for the Nav1.2 subtype.[6][7] It preferentially binds to the inactivated state of the channel.[6] In pathophysiological conditions such as ischemia or chronic pain, neurons undergo prolonged depolarization, leading to an accumulation of sodium channels in the inactivated state. By selectively blocking these channels, Crobenetine can reduce neuronal hyperexcitability and subsequent cellular damage (e.g., via reduced glutamate release) with minimal effects on normal neuronal signaling.[8]

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Study Preparation

The following diagram illustrates a logical workflow for preparing this compound for an in vivo experiment.

Caption: Workflow for preparing Crobenetine HCl for in vivo use.

References

- 1. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20040019075A1 - New formulation for the parenteral application of crobenetine - Google Patents [patents.google.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. Potent blockade of sodium channels and protection of brain tissue from ischemia by BIII 890 CL - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Crobenetine Hydrochloride in Rodent Models of Ischemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Crobenetine hydrochloride (also known as BIII 890 CL) in preclinical rodent models of cerebral ischemia. The following sections detail the dosage, experimental protocols, and the underlying mechanism of action, supported by quantitative data from key studies.

Introduction

This compound is a potent, selective, and highly use-dependent sodium channel blocker.[1] It exhibits neuroprotective properties in animal models of focal cerebral ischemia by inhibiting the pathological cascade of events that lead to neuronal death following a stroke.[1] These notes are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound in rodent models of ischemic stroke.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been demonstrated in both mice and rats subjected to permanent focal cerebral ischemia. The data from these studies are summarized in the tables below for easy comparison.

Table 1: Efficacy of this compound in a Mouse Model of Permanent Focal Cerebral Ischemia

| Dosage (mg/kg, s.c.) | Administration Time | Reduction in Cortical Infarct Area (%) | Statistical Significance |

| 3 | 5 min and 3 hr post-occlusion | Significant | p < 0.05 |

| 10 | 5 min and 3 hr post-occlusion | Significant | p < 0.01 |

| 30 | 5 min and 3 hr post-occlusion | Significant | p < 0.001 |

Data adapted from Carter A. J., et al. (2000). PNAS.[1][2]

Table 2: Efficacy of this compound in a Rat Model of Permanent Focal Cerebral Ischemia

| Dosage (mg/kg, s.c.) | Administration Time | Reduction in Cerebral Infarct Volume (%) | Statistical Significance |

| 3 | 5 min and 3 hr post-occlusion | Significant | p < 0.05 |

| 10 | 5 min and 3 hr post-occlusion | Significant | p < 0.01 |

| 30 | 5 min and 3 hr post-occlusion | Significant | p < 0.001 |

Data adapted from Carter A. J., et al. (2000). PNAS.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in rodent models of focal cerebral ischemia.

Rodent Model of Permanent Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes the induction of permanent focal cerebral ischemia in mice and rats via unilateral occlusion of the middle cerebral artery (MCA).

Materials:

-

Male CD-1 mice or Fischer 344 rats

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 silk suture

-

Electrocautery device

Procedure:

-

Anesthetize the animal using an appropriate anesthetic agent.

-

Place the animal on a heating pad to maintain its core body temperature at 37°C.

-

Make a midline incision in the neck to expose the common carotid artery (CCA).

-

Carefully separate the external carotid artery (ECA) and the internal carotid artery (ICA).

-

Ligate the distal portion of the ECA.

-

Introduce a 4-0 silk suture into the ECA and advance it into the ICA until it blocks the origin of the MCA.

-

Permanently ligate the CCA.

-

Suture the incision and allow the animal to recover from anesthesia.

This compound Administration

This protocol outlines the subcutaneous administration of this compound to rodents following the induction of ischemia.

Materials:

-

This compound (BIII 890 CL)

-

Sterile saline solution (vehicle)

-

Syringes and needles for subcutaneous injection

Procedure:

-

Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).

-

At 5 minutes post-MCAO, administer the first dose of this compound or vehicle via subcutaneous (s.c.) injection.

-

Administer a second dose of the compound or vehicle at 3 hours post-MCAO.

Assessment of Infarct Size

This protocol describes the histological analysis to quantify the extent of ischemic damage.

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (for staining)

-

Phosphate-buffered saline (PBS)

-

Brain matrix slicer

-

Image analysis software

Procedure:

-

At 48 hours post-MCAO, euthanize the animal.

-

Carefully remove the brain and place it in a cold brain matrix slicer.

-

Cut the brain into coronal sections of a defined thickness (e.g., 2 mm).

-

Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Capture digital images of the stained brain slices.

-

Use image analysis software to quantify the infarct area (for mice) or volume (for rats). The infarct volume is calculated by integrating the infarct area of each slice multiplied by the slice thickness.

Mechanism of Action and Signaling Pathway

This compound is a use-dependent sodium channel blocker, meaning it preferentially binds to and blocks sodium channels that are in a state of high activity, as is the case during ischemia.[1] This targeted action helps to prevent the excessive influx of sodium ions into neurons, which in turn reduces the subsequent calcium overload and glutamate excitotoxicity—key drivers of neuronal death in the ischemic cascade.

Below is a diagram illustrating the proposed signaling pathway for the neuroprotective effect of this compound.

Caption: Mechanism of Crobenetine's neuroprotective action.

Experimental Workflow

The following diagram outlines the logical flow of an in vivo study to assess the neuroprotective effects of this compound.

Caption: Workflow for in vivo efficacy testing.

References

Administration of Crobenetine Hydrochloride in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for Crobenetine hydrochloride in rats, based on available preclinical research. The document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in their study design.

Introduction

This compound (also known as BIII 890 CL) is a potent, use-dependent blocker of voltage-gated sodium channels, with a high affinity for the inactivated state of the channel.[1] This mechanism of action makes it a compound of interest for conditions involving neuronal hyperexcitability, such as neuropathic pain and epilepsy. Preclinical studies in rat models have been crucial in elucidating its pharmacokinetic and pharmacodynamic properties. This document outlines the established administration routes and corresponding protocols for the use of this compound in rats.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving the administration of this compound to rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Vehicle | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Half-life (t½) |

| Subcutaneous (s.c.) | 30 mg/kg | 5% Xylitol Solution | 469 ± 149 ng/mL | < 15 minutes | Not Reported |

| Intravenous (i.v.) | Not Reported | Not Reported | Not Applicable | Not Applicable | 2.6 hours[2] |

Table 2: Dosing Regimens for this compound in a Rat Model of Inflammatory Pain

| Administration Route | Dosage Range | Dosing Frequency | Duration | Vehicle |

| Subcutaneous (s.c.) | 3, 10, or 30 mg/kg/day | Daily | 5 days | 5% Xylitol Solution[2] |

| Subcutaneous (s.c.) | 5, 20, or 80 mg/kg | Single dose | Not Applicable | 5% Xylitol Solution[2] |

Experimental Protocols

The following are detailed protocols for the administration of this compound in rats.

Subcutaneous (s.c.) Administration

This protocol is based on the methodology described in the study by Laird et al. (2001) for investigating the analgesic effects of Crobenetine in a rat model of mono-arthritis.[2]

Objective: To administer this compound subcutaneously to rats for pharmacokinetic or pharmacodynamic studies.

Materials:

-

This compound

-

5% Xylitol solution (vehicle)

-

Sterile syringes (1 mL or appropriate size)

-

Sterile needles (25-27 gauge)

-

Wistar rats (or other appropriate strain)

-

Animal scale

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (e.g., 3, 10, or 30 mg/kg) and the body weight of the rat.

-

Dissolve the calculated amount of this compound in the 5% xylitol solution to achieve the final desired concentration. Ensure the solution is clear and free of particulates. The dose volume used in the cited study was 15 ml/kg.[2]

-

-

Animal Handling and Restraint:

-

Weigh the rat to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the rat. One common method is to allow the rat to grip a wire cage lid while gently scruffing the loose skin over the neck and shoulders.

-

-

Injection Procedure:

-

Swab the intended injection site on the dorsal side of the rat (between the shoulder blades) with 70% ethanol.

-

Pinch the skin to form a tent.

-

Insert the needle at the base of the skin tent, parallel to the spine, ensuring it enters the subcutaneous space and does not puncture the underlying muscle.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Slowly inject the calculated volume of the this compound solution.

-

Withdraw the needle and gently massage the injection site to aid dispersion of the solution.

-

-

Post-injection Monitoring:

-

Return the rat to its cage and monitor for any adverse reactions, such as local irritation, swelling, or changes in behavior.

-

Subcutaneous Administration Workflow

Intravenous (i.v.) Administration

While specific intravenous protocols for this compound in rats are not detailed in the available literature, a general protocol for intravenous administration via the tail vein is provided below. The half-life of Crobenetine after i.v. dosing is reported to be 2.6 hours.[2]

Objective: To administer this compound intravenously to rats for rapid systemic distribution and pharmacokinetic analysis.

Materials:

-

This compound

-

Sterile saline or other appropriate vehicle

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Rat restrainer

-

Heat lamp or warm water to induce vasodilation

-

Wistar rats

-

70% ethanol

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is sterile and free of particulates.

-

-

Animal Preparation:

-

Place the rat in a suitable restrainer to immobilize the tail.

-

Warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.

-

-

Injection Procedure:

-

Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

-

Identify one of the lateral tail veins.

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

-

A successful cannulation is often indicated by the appearance of a small amount of blood in the hub of the needle.

-

Slowly inject the dosing solution. If resistance is met or a bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site.

-

-

Post-injection:

-

Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Return the rat to its cage and monitor for any adverse effects.

-

Intravenous Administration Workflow

Oral (p.o.) Administration (General Protocol)

No specific studies detailing the oral administration of this compound in rats were identified. The following is a general protocol for oral gavage in rats that can be adapted for this compound.

Objective: To administer a substance orally to rats for studies on gastrointestinal absorption and oral bioavailability.

Materials:

-

Substance for oral administration (e.g., this compound)

-

Appropriate vehicle (e.g., water, methylcellulose)

-

Oral gavage needle (flexible or rigid with a ball tip)

-

Syringe

-

Rat

-

Animal scale

Procedure:

-

Preparation of Dosing Solution/Suspension:

-

Prepare the substance in the chosen vehicle at the desired concentration.

-

-

Animal Handling and Dosing:

-

Weigh the rat to determine the correct volume to administer.

-

Gently restrain the rat, holding it firmly without restricting its breathing.

-

Introduce the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.

-

Administer the solution slowly.

-

Carefully remove the gavage needle.

-

-

Post-dosing Monitoring:

-

Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

-

Intraperitoneal (i.p.) Administration (General Protocol)

While this compound has not been documented to be administered intraperitoneally in rats, this is a common route for preclinical drug studies. The following is a general protocol.

Objective: To administer a substance into the peritoneal cavity of a rat for systemic absorption.

Materials:

-

Substance for injection

-

Sterile vehicle

-

Sterile syringe and needle (23-25 gauge)

-

Rat

-

70% ethanol

Procedure:

-

Preparation:

-

Prepare the sterile injectable solution.

-

-

Injection:

-

Restrain the rat on its back, tilting the head downwards.

-

Locate the injection site in the lower right abdominal quadrant to avoid puncturing the cecum or bladder.

-

Swab the area with 70% ethanol.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate to ensure no body fluids are drawn, indicating incorrect placement.

-

Inject the solution.

-

-

Post-injection:

-

Withdraw the needle and return the animal to its cage.

-

Monitor for any adverse reactions.

-

Signaling Pathway

This compound is a voltage-gated sodium channel blocker. It preferentially binds to the inactivated state of the channel, thereby inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in neurons. This leads to a reduction in neuronal excitability.

Mechanism of Action of Crobenetine

References

Application Notes and Protocols for Crobenetine Hydrochloride in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Crobenetine hydrochloride, a potent and selective Nav1.2 sodium channel blocker, in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data in a clear, structured format to facilitate research and drug development.

Introduction to this compound

This compound (also known as BIII 890 CL) is a state-dependent Nav1.2 channel blocker, exhibiting high affinity for the inactivated state of the channel. This property makes it a valuable tool for investigating the role of Nav1.2 in neuronal excitability and for the development of therapeutics targeting neurological disorders such as epilepsy and neuropathic pain.

Mechanism of Action

Crobenetine is a use-dependent and voltage-dependent blocker of voltage-gated sodium channels, with a notable selectivity for the Nav1.2 subtype.[1][2] Its mechanism of action is centered on its preferential binding to the inactivated state of the sodium channel.[1][2] This leads to a stabilization of the inactivated state, thereby reducing the number of channels available to open upon depolarization and subsequently decreasing the amplitude of the sodium current. This action effectively dampens neuronal excitability, particularly in neurons that are firing at high frequencies, a characteristic of pathological states like chronic pain and epilepsy.

Data Presentation

The following table summarizes the quantitative data for this compound's activity on Nav1.2 channels.

| Parameter | Value | Cell Type | Reference |

| IC50 (Inactivated State) | 77 nM | Not Specified | [1][2] |

| IC50 (Resting State) | 18 µM | Not Specified | [2] |

| Selectivity (Inactivated/Resting) | >230-fold | Not Specified | [2] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO)[3]

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Store the stock solution at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[3] Protect from light.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects on the cells.

Cell Culture

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.2 channel (SCN2A gene) are recommended.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain optimal health and density for patch-clamp experiments.

Whole-Cell Patch-Clamp Recordings

This protocol is designed for whole-cell voltage-clamp recordings to assess the effect of Crobenetine on Nav1.2 currents.

Solutions:

| Solution Type | Component | Concentration (mM) |

| Extracellular | NaCl | 140 |

| KCl | 4 | |

| CaCl2 | 2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Glucose | 5 | |

| pH adjusted to 7.4 with NaOH | ||

| Intracellular | CsF | 120 |

| CsCl | 20 | |

| EGTA | 10 | |

| HEPES | 10 | |

| NaCl | 10 | |

| pH adjusted to 7.2 with CsOH |

Procedure:

-

Plate the Nav1.2-expressing cells onto glass coverslips 24-48 hours before the experiment.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Approach a selected cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the intracellular solution for at least 5 minutes before recording.

-

Record baseline Nav1.2 currents using the appropriate voltage protocols (see below).

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Record Nav1.2 currents in the presence of the compound until a steady-state block is achieved.

-

Wash out the compound with the control extracellular solution to observe the reversibility of the block.

Voltage-Clamp Protocols to Assess Use-Dependent Block

To investigate the use-dependent block of Nav1.2 channels by Crobenetine, a train of depolarizing pulses is applied.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

-

Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a high frequency (e.g., 10 Hz).

-

Measure the peak inward current for each pulse in the train.

-

The progressive decrease in the peak current amplitude during the pulse train indicates use-dependent block.

Visualizations

Signaling Pathway of Nav1.2 Blockade in Nociceptive Neurons

Caption: Nav1.2 blockade by Crobenetine in nociceptive neurons.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for a patch-clamp experiment with Crobenetine.

Logical Relationship of Use-Dependent Block

Caption: State-dependent binding of Crobenetine to Nav1.2.

References

Application Notes and Protocols for Crobenetine Hydrochloride in Inflammatory Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crobenetine hydrochloride (also known as BIII 890 CL) is a novel, highly use-dependent sodium channel blocker that has shown significant analgesic and anti-hyperalgesic effects in preclinical models of inflammatory pain.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), crobenetine's mechanism of action does not primarily target the inflammatory cascade itself but rather the hyperexcitability of nociceptive neurons.[2][3] Inflammation is known to cause a substantial up-regulation of sodium channels in primary afferent neurons, contributing to the maintenance of chronic inflammatory pain.[1][2][4] Crobenetine's use-dependent nature allows it to preferentially target and block these over-activated sodium channels in inflamed tissues, thereby reducing pain signaling with potentially fewer side effects than non-selective sodium channel blockers.[1][3] These application notes provide detailed protocols for utilizing this compound in the Complete Freund's Adjuvant (CFA)-induced mono-arthritic rat model of inflammatory pain.

Mechanism of Action

Crobenetine is a potent, use- and voltage-dependent blocker of voltage-gated sodium channels (Navs).[1] It exhibits a high affinity for the inactivated state of the sodium channel, which is more prevalent in rapidly firing neurons, such as those involved in pain signaling from inflamed tissues.[1][3] In inflammatory states, the expression of certain sodium channel subtypes, including Nav1.7 and Nav1.8, is upregulated in dorsal root ganglion (DRG) neurons.[5] This leads to a lower threshold for action potential generation and spontaneous firing, resulting in hyperalgesia and allodynia. By selectively blocking these overactive channels, crobenetine dampens the transmission of pain signals from the periphery to the central nervous system.

References

- 1. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Crobenetine Hydrochloride Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vivo efficacy of Crobenetine hydrochloride, a potent, use-dependent sodium channel blocker, in preclinical models of neuropathic pain. While initially investigated for its role as a Nav1.2 blocker, its mechanism of action suggests potential therapeutic application in pain states where Nav1.7 channels are implicated.[1][2][3][4] The voltage-gated sodium channel Nav1.7 is a critical mediator in pain signaling, and its inhibition is a key strategy for the development of novel analgesics.[5][6][7][8][9][10]

Introduction to this compound and Nav1.7

This compound (also known as BIII 890 CL) is a benzomorphan derivative that acts as a selective, use-dependent sodium channel blocker.[2] It shows a high affinity for the inactivated state of the sodium channel, suggesting greater activity in hyperexcitable neurons, a hallmark of chronic pain states.[3][4] While primarily characterized as a Nav1.2 blocker, the broader class of sodium channel blockers are explored for analgesic properties in neuropathic pain.[1][11]

Nav1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a crucial role in amplifying pain signals.[5][7][8] Genetic gain-of-function mutations in SCN9A lead to painful conditions, while loss-of-function mutations result in a congenital inability to experience pain, validating Nav1.7 as a significant therapeutic target.[9][10][12] This protocol outlines methods to evaluate the potential of this compound to modulate Nav1.7-mediated pain pathways in vivo.

Data Presentation

Table 1: Proposed Dose-Response Study Design for this compound in Neuropathic Pain Models

| Animal Model | Species/Strain | Treatment Groups | Dose Range (mg/kg, s.c.) | Dosing Schedule | Primary Efficacy Endpoint |

| Spared Nerve Injury (SNI) | Rat (Sprague-Dawley) or Mouse (C57BL/6) | 1. Vehicle Control2. Crobenetine HCl3. Positive Control (e.g., Gabapentin) | 3, 10, 30 | Daily for 7-14 days, starting on day 7 post-surgery | Mechanical Allodynia (von Frey test) |

| Chronic Constriction Injury (CCI) | Rat (Sprague-Dawley) | 1. Vehicle Control2. Crobenetine HCl3. Positive Control (e.g., Pregabalin) | 3, 10, 30 | Daily for 14 days, starting on day 7 post-surgery | Mechanical Allodynia (von Frey test), Thermal Hyperalgesia (Hargreaves test) |

| Streptozotocin (STZ)-Induced Diabetic Neuropathy | Rat (Sprague-Dawley) | 1. Vehicle Control2. Crobenetine HCl3. Positive Control (e.g., Duloxetine) | 3, 10, 30 | Daily for 14 days, starting 4 weeks post-STZ injection | Mechanical Allodynia (von Frey test) |

Note: The proposed dose range is based on a previous study of Crobenetine in a rat model of inflammatory pain, where the minimum effective dose was found to be between 3 and 30 mg/kg/day.[11][13][14] Pharmacokinetic data indicates that maximal plasma levels are reached within 15 minutes of subcutaneous administration in rats, with a half-life of 2.6 hours.[13][14]

Experimental Protocols

Spared Nerve Injury (SNI) Model

This model induces robust and long-lasting mechanical allodynia.[15][16]

Surgical Procedure:

-

Anesthetize the animal (e.g., isoflurane).

-

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[17]

-

Carefully isolate the common peroneal and tibial nerves.

-

Ligate these two nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.[17][18]

-

Take extreme care to avoid damaging the spared sural nerve.[15][16]

-

Close the muscle and skin layers with sutures.

-

In sham-operated animals, the sciatic nerve is exposed but not ligated or transected.[17]

Post-Operative Care and Drug Administration:

-

Allow animals to recover for 7 days before commencing treatment.

-

Administer this compound or vehicle subcutaneously (s.c.) daily for the duration of the study.

Behavioral Testing (Mechanical Allodynia):

-

Assess mechanical sensitivity using von Frey filaments.[15][18]

-

Place animals in individual chambers on an elevated mesh floor and allow them to acclimate.[16]

-

Apply calibrated von Frey filaments to the lateral plantar surface of the hind paw (the sural nerve territory) in ascending order of force.[15][18]

-

A positive response is defined as a brisk withdrawal or licking of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

Chronic Constriction Injury (CCI) Model

The CCI model is another widely used model of neuropathic pain characterized by allodynia and hyperalgesia.[19][20]

Surgical Procedure:

-

Anesthetize the animal.

-

Expose the common sciatic nerve at the mid-thigh level.[19][20][21]

-

Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.[20][22]

-

The ligatures should be tightened until a brief twitch in the hind limb is observed.[20]

-

Sham surgery involves exposure of the nerve without ligation.

Post-Operative Care and Drug Administration:

-

Allow a 7-day recovery period before starting treatment.

-

Administer this compound or vehicle (s.c.) daily.

Behavioral Testing:

-

Mechanical Allodynia: Assessed using the von Frey test as described for the SNI model.

-

Thermal Hyperalgesia: Measured using the Hargreaves plantar test. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

This model mimics the painful neuropathy that can develop as a complication of type 1 diabetes.[23][24]

Induction of Diabetes:

-

Induce diabetes in adult rats via a single intraperitoneal (i.p.) injection of streptozotocin (STZ), typically at a dose of 50-65 mg/kg.[24][25]

-

STZ should be dissolved in cold citrate buffer immediately before injection.

-

Confirm diabetes by measuring blood glucose levels 72 hours post-STZ injection; animals with glucose levels above 250 mg/dL are considered diabetic.[23]

-

Provide animals with 10% sucrose water for the first 48 hours after STZ injection to prevent initial hypoglycemia.[23][26]

Drug Administration and Behavioral Testing:

-

Allow 4 weeks for the development of neuropathic pain.[23]

-

Administer this compound or vehicle (s.c.) daily for 14 days.

-

Assess mechanical allodynia using the von Frey test as previously described.

Mandatory Visualizations

Nav1.7 Signaling Pathway in Nociception```dot

Caption: The hypothesized mechanism of action and evaluation framework for this compound in neuropathic pain.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. opnme.com [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. physoc.org [physoc.org]

- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7: Differential activities of Nav1.7-targeting monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analgesic activity of a novel use-dependent sodium channel blocker, crobenetine, in mono-arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spared nerve injury [bio-protocol.org]

- 18. m.youtube.com [m.youtube.com]

- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 20. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]

- 21. criver.com [criver.com]

- 22. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 23. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 24. aragen.com [aragen.com]

- 25. Production of streptozotocin-induced diabetic neuropathy model [bio-protocol.org]

- 26. protocols.io [protocols.io]

Crobenetine hydrochloride stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crobenetine hydrochloride (also known as BIII 890 CL) is a potent and selective voltage-gated sodium channel (Nav) blocker, with high selectivity for the Nav1.2 subtype.[1][2][3] It acts in a use- and voltage-dependent manner, preferentially binding to the inactivated state of the sodium channel.[1][3] This characteristic makes it a valuable tool for investigating the roles of Nav1.2 in neuronal excitability and for studying conditions involving neuronal hyperexcitability, such as epilepsy and neuropathic pain.[2][4] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure consistent and reliable experimental results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for accurate stock solution preparation and for understanding its behavior in experimental settings.

| Property | Value | Reference |

| Synonyms | BIII-890, BIII-890-CL | [5] |

| Molecular Formula | C₂₅H₃₄ClNO₂ | [5] |

| Molecular Weight | 416.00 g/mol | [5] |

| Appearance | Solid powder | [5] |

| Purity | >98% | [5] |

| Solubility in DMSO | Soluble | [5] |

| Aqueous Solubility (pH dependent) | 2,560 µg/mL (pH 4), 1,040 µg/mL (pH 6), 8 µg/mL (pH 7) | [1] |

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-